Sodium isovalerate

Catalog No.
S742765
CAS No.
539-66-2
M.F
C5H9NaO2
M. Wt
124.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium isovalerate

CAS Number

539-66-2

Product Name

Sodium isovalerate

IUPAC Name

sodium;3-methylbutanoate

Molecular Formula

C5H9NaO2

Molecular Weight

124.11 g/mol

InChI

InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1

InChI Key

JJZAWYXASMCCLB-UHFFFAOYSA-M

SMILES

CC(C)CC(=O)[O-].[Na+]

Canonical SMILES

CC(C)CC(=O)[O-].[Na+]

Catalyst in Organic Reactions:

Sodium isovalerate acts as a mild and selective catalyst in organic reactions. Its ability to form carboxylate salts with fatty acids makes it useful in various synthetic processes. For example, it is used in the preparation of cefmetazole, a broad-spectrum antibiotic []. Additionally, it functions as an activated carbonyl group, allowing for efficient reactions with compounds containing carboxylate groups [].

Potential Anti-inflammatory Properties:

Studies have shown that sodium isovalerate might possess anti-inflammatory properties. This effect is potentially linked to its ability to inhibit the synthesis of prostaglandins, which are known inflammatory mediators []. However, further research is needed to fully understand its potential therapeutic application in this area.

Research Reagent:

  • Biochemical research: Investigating the interactions of sodium isovalerate with different biological molecules and pathways [].
  • Cellular and molecular biology: Studying the effects of sodium isovalerate on cellular processes and gene expression [].
  • Environmental science: Analyzing the presence and behavior of sodium isovalerate in environmental samples [].

UNII

5W4HQA4N4H

Other CAS

539-66-2

Wikipedia

Sodium isovalerate

Dates

Modify: 2023-08-15

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